molecular formula C12H7NO2 B1626707 6-Cyano-2-naphthoic acid CAS No. 5159-60-4

6-Cyano-2-naphthoic acid

Cat. No.: B1626707
CAS No.: 5159-60-4
M. Wt: 197.19 g/mol
InChI Key: OZXBANYHKBTOIN-UHFFFAOYSA-N
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Description

6-Cyano-2-naphthoic acid is an aromatic carboxylic acid with the chemical formula C12H7NO2 This compound is known for its unique structural properties, which include a cyano group (-CN) attached to the second position of the naphthalene ring and a carboxylic acid group (-COOH) at the sixth position

Safety and Hazards

While specific safety and hazard information for 6-Cyano-2-naphthoic acid is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyano-2-naphthoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-cyano-2-methylnaphthalene using oxidizing agents such as potassium permanganate or sodium dichromate under acidic conditions . Another method includes the hydrolysis of methyl-6-cyano-2-naphthoate in the presence of a strong base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Cyano-2-naphthoic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

6-cyanonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBANYHKBTOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498075
Record name 6-Cyanonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5159-60-4
Record name 6-Cyanonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-cyano-naphthalene-2-carboxylic acid methyl ester from Example 96 (2.00 g, 9.47 mmol) in THF (19 mL) and 1M aqueous LiOH (18.94 mL, 18,94 mmol) was vigorously stirred at room temperature for 3 hours. The reaction mixture was then diluted with 150 mL of 1:1 dichloromethane/water, and the organics were discarded. The aqueous material was acidified to pH 2 with 1N HC1, extracted with EtOAc (2×150 mL), extracts dried over MgSO4, and concentrated to provide the desired compound as a white solid (1.61 g, 86%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
18.94 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
dichloromethane water
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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